N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline
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Overview
Description
N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Analysis Techniques
A study by Shankarling, Deshmukh, and Joglekar (2017) highlights the use of ultrasound-based techniques for synthesizing azo dyes, including N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline. This method provides higher reaction rates, energy efficiency, better thermal stability, and uniform particle sizes compared to conventional methods. It represents a significant advancement in green chemistry for dye synthesis and analysis (Shankarling, Deshmukh, & Joglekar, 2017).
2. Dynamic Polarization Holography
Kilosanidze, Kakauridze, and Chaganava (2009) conducted theoretical and experimental investigations on the kinetics of photoanisotropy induction in polarization-sensitive media using azo dyes in polymer matrices. Specifically, they synthesized a new azo dye, this compound, to improve the dynamic characteristics of polarization-sensitive materials. This research opens new prospects for applications in dynamic polarization holography (Kilosanidze, Kakauridze, & Chaganava, 2009).
3. Synthesis of Novel Organic Materials
Shili et al. (2020) discussed the synthesis of two new organic materials based on donor-acceptor systems, where this compound played a key role. These compounds were characterized using various techniques, demonstrating their potential in the field of organic electronics and optics (Shili et al., 2020).
4. Oxidation Products and Mechanisms
Douglas, Gore, and Hooper (1967) examined the controlled oxidation of N,N-Dimethyl-p-phenylazoaniline, revealing various intermediate and final products. Their work contributes to understanding the chemical behavior and potential applications of azo compounds in different chemical reactions (Douglas, Gore, & Hooper, 1967).
Mechanism of Action
Target of Action
N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline, also known as N,N-dimethyl-4-[(2-nitrophenyl)diazenyl]aniline, is a complex organic compound . .
Mode of Action
It’s important to note that the compound contains multiple bonds, including aromatic bonds, double bonds, and a nitro group , which may play a role in its interactions with other molecules.
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of dyes .
Pharmacokinetics
The compound’s molecular weight is 270.2866 , which may influence its pharmacokinetic properties.
Action Environment
Properties
IUPAC Name |
N,N-dimethyl-4-[(2-nitrophenyl)diazenyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18(19)20/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQHHHBFJVTYJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871879 |
Source
|
Record name | N,N-Dimethyl-4-[(2-nitrophenyl)diazenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3010-38-6 |
Source
|
Record name | N,N-Dimethyl-4-[2-(2-nitrophenyl)diazenyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3010-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline, N,N-dimethyl-p-((o-nitrophenyl)azo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-4-[(2-nitrophenyl)diazenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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